molecular formula C12H17NOS B15291323 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide

Cat. No.: B15291323
M. Wt: 223.34 g/mol
InChI Key: CFUOFKNOBNRBAS-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is a chemical compound with the molecular formula C12H17NOS. It is an intermediate in the synthesis of various pharmaceutical compounds, including Dexamfetamine-d3 Hydrochloride, which is a labeled form of (S)-Amphetamine. This compound is known for its role as a central nervous system stimulant and anorexic agent, making it a significant substance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide typically involves the reaction of 2-methylpropanesulfinamide with 2-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to produce different derivatives with specific properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s role as a central nervous system stimulant makes it valuable in studying neurotransmitter release and reuptake mechanisms.

    Medicine: It is involved in the development of drugs for treating conditions like ADHD and narcolepsy.

    Industry: The compound is used in the production of fine chemicals and other specialized materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide involves its interaction with neurotransmitter systems in the brain. It induces the release of catecholamines and serotonin by displacing these monoamines from their vesicular storage sites. Additionally, it blocks the reuptake of catecholamines, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its anorexic and stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: A well-known central nervous system stimulant with similar effects but different chemical structure.

    Methamphetamine: Another stimulant with a more potent effect and higher potential for abuse.

    Phenethylamine: A naturally occurring compound with stimulant properties but less potent than amphetamine.

Uniqueness

2-Methyl-N-(2-phenylethylidene)-2-propanesulfinamide is unique due to its specific chemical structure, which allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to induce the release of catecholamines and serotonin, along with its anorexic properties, distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-methyl-N-(2-phenylethylidene)propane-2-sulfinamide

InChI

InChI=1S/C12H17NOS/c1-12(2,3)15(14)13-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

CFUOFKNOBNRBAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N=CCC1=CC=CC=C1

Origin of Product

United States

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